4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine is a heterocyclic compound that combines the structural features of pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both fluorine and pyrazole moieties in its structure imparts unique chemical and physical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine typically involves the condensation of 3,5-dimethylpyrazole with a fluorinated pyrimidine precursor. One common method includes the reaction of 3,5-dimethylpyrazole with 5-fluoropyrimidine-4-carbaldehyde in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted derivatives with various functional groups replacing the fluorine atom.
- Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promising results in inhibiting the growth of certain cancer cell lines and pathogens.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine varies depending on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity. This is particularly relevant in its potential use as an anticancer or antiviral agent.
Molecular Targets: It targets specific proteins or nucleic acids, interfering with their normal function and leading to therapeutic effects.
Pathways Involved: The compound may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole ring but lacks the fluorinated pyrimidine moiety.
5-Fluoropyrimidine: Contains the fluorinated pyrimidine ring but lacks the pyrazole component.
4-(3,5-Dimethylpyrazol-1-yl)-pyrimidine: Similar structure but without the fluorine atom.
Uniqueness: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine is unique due to the combination of the pyrazole and fluorinated pyrimidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from its analogs.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-5-fluoropyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c1-6-3-7(2)14(13-6)9-8(10)4-11-5-12-9/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJVWJWRLPRITO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC=C2F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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